N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide
Description
N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a pyrrolidine ring, a dimethoxyphenyl group, and a furan ring
Properties
IUPAC Name |
N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-18(5-7-25-13)19(22)20-15-4-6-21(12-15)11-14-8-16(23-2)10-17(9-14)24-3/h5,7-10,15H,4,6,11-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJUNLNTDGXVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(C2)CC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3,5-dimethoxybenzyl chloride: This intermediate is synthesized by reacting 3,5-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.
Formation of pyrrolidine intermediate: The 3,5-dimethoxybenzyl chloride is then reacted with pyrrolidine in the presence of a base such as sodium hydride to form the N-(3,5-dimethoxybenzyl)pyrrolidine intermediate.
Synthesis of 2-methylfuran-3-carboxylic acid: This intermediate is prepared by the oxidation of 2-methylfuran using an oxidizing agent such as potassium permanganate.
Coupling reaction: The final step involves coupling the N-(3,5-dimethoxybenzyl)pyrrolidine intermediate with 2-methylfuran-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated dimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-cancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(3,4-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide
- N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-ethylfuran-3-carboxamide
- N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylthiophene-3-carboxamide
Uniqueness
N-[1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-yl]-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group and the furan ring contributes to its potential bioactivity and versatility in chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
